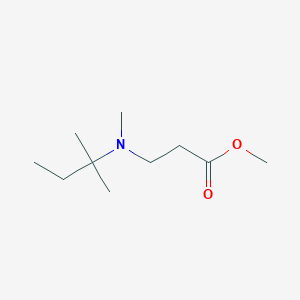Methyl 3-(methyl(tert-pentyl)amino)propanoate
CAS No.:
Cat. No.: VC15787421
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | methyl 3-[methyl(2-methylbutan-2-yl)amino]propanoate |
| Standard InChI | InChI=1S/C10H21NO2/c1-6-10(2,3)11(4)8-7-9(12)13-5/h6-8H2,1-5H3 |
| Standard InChI Key | LXPFEDQDYSWAGI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)N(C)CCC(=O)OC |
Introduction
Synthesis and Manufacturing
The synthesis of methyl 3-(methyl(tert-pentyl)amino)propanoate can be extrapolated from methodologies described for structurally analogous compounds. A patent detailing the preparation of 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride (CN103396332A) provides a foundational framework, albeit for a linear pentyl derivative. Adapting this approach involves two primary steps:
Michael Addition of tert-Pentylamine to Acrylate
The reaction between tert-pentylamine and methyl acrylate under mild conditions (-10°C to 70°C) yields 3-(tert-pentylamino)propanoate. This step leverages the nucleophilic addition of the amine to the α,β-unsaturated ester, a hallmark of Michael addition chemistry :
N-Methylation via Eschweiler-Clarke Reaction
The intermediate undergoes N-methylation using formic acid and formaldehyde, a variant of the Eschweiler-Clarke reaction. This step replaces the remaining hydrogen on the amino group with a methyl group, forming the tertiary amine :
Optimization Insights:
-
Solvent Systems: Ethyl acetate and dichloromethane are preferred for extraction due to their immiscibility with aqueous phases and high partition coefficients for amine esters .
-
Yield: Patent data for analogous compounds report yields of 86–90% , suggesting comparable efficiency for the tert-pentyl variant under optimized conditions.
Physicochemical Properties
The compound’s properties are dictated by its ester and tertiary amine functionalities:
| Property | Description |
|---|---|
| Solubility | Limited aqueous solubility due to the hydrophobic tert-pentyl group; soluble in organic solvents (e.g., ethanol, ethyl acetate). |
| Stability | Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media, releasing propanoic acid derivatives. |
| Hydrophobicity | High logP value (~2.5 estimated), indicative of significant lipid solubility. |
The tert-pentyl group’s steric bulk reduces susceptibility to enzymatic degradation, a trait advantageous in prodrug design .
Comparative Analysis with Structural Analogues
Methyl 3-(methyl(tert-pentyl)amino)propanoate belongs to a broader class of amino acid esters. The table below contrasts its attributes with linear and branched analogues:
| Compound | Structural Feature | Key Difference |
|---|---|---|
| Methyl 3-(methyl(n-pentyl)amino)propanoate | Linear pentyl chain | Lower steric hindrance, higher reactivity. |
| tert-Butyl 3-(methylamino)propanoate | tert-Butyl group | Reduced hydrophobicity (shorter chain). |
| Benzyl 3-(methylamino)propanoate | Aromatic benzyl group | Enhanced UV activity, higher melting point. |
The tert-pentyl derivative’s branched structure uniquely balances steric protection and solubility, making it preferable in applications requiring slow hydrolysis .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. Its tertiary amine group is a common motif in neuromodulators and enzyme inhibitors, though specific therapeutic applications remain proprietary .
Organic Synthesis
As a building block, it participates in:
-
Peptide Mimetics: Incorporation into pseudopeptide chains to modulate conformation.
-
Catalyst Design: Coordination sites for metal catalysts in asymmetric synthesis.
Material Science
Functionalization into polymers or surfactants exploits its amphiphilic nature, potentially enhancing material compatibility in drug delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume